2-Cyano-4-nitropyridine

Beschreibung

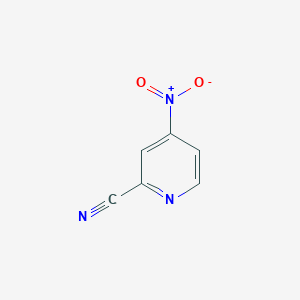

2-Cyano-4-nitropyridine (CAS: 19235-88-2) is a nitropyridine derivative featuring a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 4 on the pyridine ring. Its molecular formula is C₆H₃N₃O₂, yielding a molecular weight of 149.12 g/mol. The compound is commercially available as a specialty chemical, often used in organic synthesis and pharmaceutical intermediates due to its electron-withdrawing substituents, which enhance reactivity in substitution and cyclization reactions .

Eigenschaften

IUPAC Name |

4-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDYTHSSNTDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340940 | |

| Record name | 4-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19235-88-2 | |

| Record name | 4-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Nitration of 2-Cyanopyridine

The most straightforward route involves nitrating 2-cyanopyridine at the 4-position. Nitration of pyridine derivatives typically requires mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures. For example, Patent CN105418458A details nitration conditions for o-chlorobenzonitrile, where a mixture of nitric and sulfuric acids (0.5–1:1 by weight) at 5–10°C achieves selective nitration. Adapting this to pyridine systems, 2-cyanopyridine could undergo nitration at 0–15°C to minimize decomposition.

Key Parameters

-

Nitrating Agent : 65–70% HNO₃ in H₂SO₄ (1:1 molar ratio)

-

Temperature : 0–15°C (prevents over-nitration)

-

Reaction Time : 4–6 hours (monitored via HPLC)

The electron-withdrawing cyano group directs nitration to the para position, though competing meta products may form due to steric effects.

Nitration of Halogenated Intermediates

An alternative approach involves nitrating halogenated precursors followed by cyanation. Patent WO2010089773A2 demonstrates this strategy for 4-chloro-2-amino-3-nitropyridine. Starting with 2-chloro-4-nitropyridine, a nucleophilic substitution reaction with CuCN or KCN in DMF at 120–150°C could introduce the cyano group.

Example Protocol

-

Nitration : 2-chloropyridine → 2-chloro-4-nitropyridine using HNO₃/H₂SO₄ at 40–60°C.

-

Cyanation : 2-chloro-4-nitropyridine + CuCN → 2-cyano-4-nitropyridine (Yield: ~65–75%).

Cyanation of Pre-Nitrated Pyridines

Sandmeyer Reaction

The Sandmeyer reaction offers a route to introduce cyano groups into nitro-substituted pyridines. For instance, 4-nitropyridine-2-amine can be diazotized and treated with CuCN. Patent CN104592107A highlights diazotization conditions (NaNO₂/HCl at 0–5°C) for pyridine oxides, which could be adapted.

Reaction Steps

-

Diazotization: 4-nitropyridine-2-amine + NaNO₂/HCl → diazonium salt.

-

Cyanation: Diazonium salt + CuCN → this compound.

Challenges : Low yields (<50%) due to competing side reactions (e.g., reduction of nitro groups).

Metal-Catalyzed Cyanation

Transition-metal catalysts (e.g., Pd, Ni) enable direct C–H cyanation. Research in RSC Advances demonstrates Pd-catalyzed hydrogenation of nitro groups, suggesting analogous systems could facilitate cyanation. For example, 4-nitropyridine might undergo cyanation using trimethylsilyl cyanide (TMSCN) and a palladium catalyst.

Proposed Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 1,10-phenanthroline

-

Solvent: DMF, 100°C, 12 hours

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nitration | 2-Cyanopyridine | 40–55 | 85–90 | One-step process | Low regioselectivity |

| Halogenation-Cyanation | 2-Chloropyridine | 65–75 | 92–95 | High selectivity | Multi-step, toxic intermediates |

| Sandmeyer Reaction | 4-Nitropyridine-2-amine | 30–45 | 80–85 | Mild conditions | Low yield, side reactions |

| Metal-Catalyzed | 4-Nitropyridine | 50–60 | 90–93 | Atom-efficient | Expensive catalysts, sensitivity |

Reaction Optimization and Scalability

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyano-4-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridines.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Cyclization: Reagents like phosphorus oxychloride (POCl3) under reflux conditions.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2-Cyano-4-aminopyridine.

Cyclization: Fused heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

2-Cyano-4-nitropyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of novel materials with unique properties.

Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Cyano-4-nitropyridine depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the cyano and nitro groups allows it to participate in various biochemical pathways, leading to its desired effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Nitropyridine Derivatives

Structural and Electronic Effects

- Substituent Positioning: The positions of substituents significantly influence electronic effects. In this compound, the -CN and -NO₂ groups at positions 2 and 4 create a conjugated electron-deficient ring system, enhancing reactivity toward nucleophilic attack. In contrast, 2-chloro-5-nitropyridine (positions 2 and 5) exhibits weaker electron withdrawal due to the chlorine atom, making it less reactive in certain substitution reactions .

- Hydrogen Bonding: Compounds like 2-chloro-5-nitropyridin-4-amine () form intermolecular N–H···O and N–H···Cl hydrogen bonds, improving crystallinity and thermal stability. This compound lacks such hydrogen-bonding donors, resulting in lower solubility in polar solvents .

Physicochemical Properties

- Melting Points: While direct data for this compound is unavailable, structurally related nitropyridines with bulky substituents (e.g., ’s compounds) exhibit higher melting points (268–287°C) due to stronger intermolecular forces. Simpler derivatives like 2-amino-4-nitrophenol (mp: 143°C) show lower thermal stability, reflecting the impact of aromatic system and substituent types .

- Molecular Weight and Lipophilicity: The methyl-substituted analog (2-cyano-4-methyl-5-nitropyridine) has a higher molecular weight (164.12 g/mol) and increased lipophilicity compared to this compound, which may influence bioavailability in drug design .

Biologische Aktivität

2-Cyano-4-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula CHNO, features a cyano group and a nitro group attached to a pyridine ring. The presence of these electron-withdrawing groups enhances its reactivity and biological activity.

Key Properties:

- Molecular Weight: 151.11 g/mol

- Solubility: Soluble in polar solvents like methanol, indicating good bioavailability.

- Toxicity: Classified as toxic if swallowed (H301) and causes skin irritation (H315) .

Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. They function through mechanisms such as the reduction of the nitro group to form reactive intermediates that can damage microbial DNA.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective at low concentrations (20 μM) | |

| Pseudomonas aeruginosa | Effective at low concentrations (30 μM) |

The compound's ability to act against various pathogens positions it as a potential candidate for antibiotic development.

Anticancer Activity

The mechanisms of action for nitro-substituted pyridines often involve interference with DNA synthesis and repair processes. For instance, 5-nitro-2'-deoxyuridine has been shown to inhibit thymidylate synthetase, leading to cytotoxic effects in cancer cells. Similar pathways are hypothesized for this compound derivatives .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack, facilitating the synthesis of various derivatives with enhanced biological activities .

- Reduction Reactions: The nitro group can be reduced to an amino group, which may also contribute to its biological effects by altering the compound's interaction with biological targets .

- Electrophilic Interactions: The compound can form stable complexes with biomolecules through π-hole interactions due to the presence of the nitro group, influencing cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

- A study demonstrated that derivatives of cyano-nitropyridines showed promising anticoccidial activity against Eimeria tenella, indicating potential use in veterinary medicine .

- Another research highlighted the compound's application in organic synthesis as a building block for developing more complex pharmaceuticals, showcasing its versatility in medicinal chemistry .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-Cyano-4-nitropyridine in laboratory settings?

- Methodological Answer : Follow OSHA and EN standards for personal protective equipment (PPE):

- Eye Protection : Use chemical safety goggles compliant with 29 CFR 1910.133 or EN166 .

- Respiratory Protection : Employ NIOSH/EN 149-approved respirators for vapor exposure; use a self-contained breathing apparatus (SCBA) in emergencies .

- Skin Protection : Wear impervious gloves and full protective clothing to prevent contact .

- Waste Disposal : Segregate and store waste for professional treatment to avoid environmental contamination .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural properties?

- Methodological Answer : Combine:

- NMR Spectroscopy : Analyze and spectra to confirm nitro and cyano group positions.

- IR Spectroscopy : Identify characteristic peaks (e.g., C≡N stretch ~2200 cm, NO asymmetric stretch ~1520 cm).

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What synthetic routes yield this compound with high purity?

- Methodological Answer :

- Step 1 : Nitrate 2-cyanopyridine using HNO/HSO at 0–5°C to favor para-substitution.

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (gradient elution).

- Key Variable : Control temperature to minimize byproducts (e.g., meta-isomers) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict this compound’s electronic properties?

- Methodological Answer :

-

Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for nitro/cyano groups .

-

Basis Sets : Apply 6-311G++(d,p) for polarization and diffuse functions .

-

Output Analysis : Calculate HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to assess reactivity.

-

Validation : Compare computed vs. experimental IR/NMR data to refine parameters .

Property DFT Calculation Experimental Value Error (%) C≡N Bond Length 1.15 Å 1.16 Å 0.87 NO Charge -0.45 e N/A –

Q. What strategies resolve contradictions between experimental and computational data on nitro-group reactivity?

- Methodological Answer :

- Triangulation : Cross-validate using multiple methods (e.g., kinetic studies, DFT, and X-ray).

- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., instrumental drift) .

- Hypothesis Testing : Design controlled experiments (e.g., isotopic labeling) to isolate reaction pathways .

Q. How to design a kinetic study for this compound’s thermal decomposition pathways?

- Methodological Answer :

- Experimental Setup : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert/varied atmospheres.

- Variables :

- Independent : Temperature (50–300°C), pressure.

- Dependent : Mass loss rate, gas evolution (FTIR-coupled TGA).

- Data Analysis : Apply Arrhenius equation to derive activation energies; use GC-MS to identify decomposition products .

Data Contradiction and Analysis

Q. How should researchers address conflicting spectral data in nitro/cyano-substituted pyridines?

- Methodological Answer :

- Systematic Review : Compare solvent effects (e.g., DMSO vs. CDCl in NMR) and crystallographic packing forces .

- Advanced Modeling : Perform time-dependent DFT (TD-DFT) to simulate solvent-dependent spectral shifts .

- Collaborative Validation : Share raw data with peers to rule out instrumentation artifacts .

Research Design and Ethics

Q. What criteria ensure rigorous formulation of research questions for this compound studies?

- Methodological Answer : Apply FINER framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.